molecular formula C8H11ClN2O B15243105 4-(Tert-butoxy)-6-chloropyrimidine

4-(Tert-butoxy)-6-chloropyrimidine

Cat. No.: B15243105
M. Wt: 186.64 g/mol
InChI Key: FCLFWZQFYKAMGS-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-6-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. The tert-butoxy group and the chlorine atom attached to the pyrimidine ring make this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl alcohol in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or acetonitrile

    Temperature: Room temperature to 40°C

    Reaction Time: Several hours to overnight

The reaction proceeds via nucleophilic substitution, where the tert-butoxy group replaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-6-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

4-(Tert-butoxy)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-6-chloropyrimidine involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxy)-6-methylpyrimidine
  • 4-(Tert-butoxy)-5-chloropyrimidine
  • 4-(Tert-butoxy)-6-fluoropyrimidine

Uniqueness

4-(Tert-butoxy)-6-chloropyrimidine is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3

InChI Key

FCLFWZQFYKAMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=N1)Cl

Origin of Product

United States

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